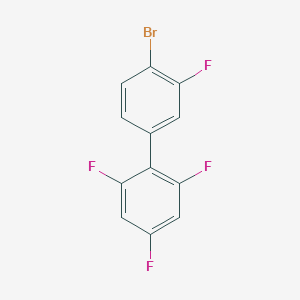
3-(aminomethyl)-2-methylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-2-methylaniline dihydrochloride, or 3-AMDM, is an organic base compound of the aminomethyl group. It is widely used in laboratory experiments and industrial processes as an intermediate reagent for the synthesis of various compounds. It is also used in the pharmaceutical industry for the synthesis of drugs and in the food industry as a preservative. 3-AMDM is a white crystalline solid with a melting point of 179°C and a boiling point of 232°C. It is soluble in water and ethanol, and insoluble in ether and benzene.
作用機序
3-AMDM acts as an intermediate reagent in the synthesis of organic compounds. It is used as a catalyst in the reaction of 2-methylaniline with aqueous hydrochloric acid. This reaction produces an intermediate product, 3-(aminomethyl)-2-methylaniline hydrochloride, which is then crystallized to obtain the desired product. The reaction is typically done in a two-necked round-bottomed flask equipped with a reflux condenser. The reaction is heated to a temperature of 70-80°C, and the reaction is complete in about an hour.
Biochemical and Physiological Effects
3-AMDM has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an inhibitory effect on the growth of certain cancer cells. In addition, it has been found to have an anti-inflammatory effect, and it has been found to have an effect on the metabolism of certain drugs.
実験室実験の利点と制限
The use of 3-AMDM in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also relatively easy to synthesize and easy to handle. Furthermore, it is relatively non-toxic and has a low environmental impact.
However, there are also some limitations to the use of 3-AMDM in laboratory experiments. It is a relatively unstable compound, and it can be difficult to control its concentration in a reaction. Furthermore, it can be difficult to obtain a high yield of the desired product in a reaction.
将来の方向性
The use of 3-AMDM in laboratory experiments has several potential future directions. One potential future direction is to use it as a catalyst for the synthesis of pharmaceuticals and other organic compounds. Another potential future direction is to use it in the synthesis of materials for research in the fields of nanotechnology and materials science. Finally, it could be used to develop new methods for the synthesis of organic compounds and other materials.
合成法
3-AMDM is synthesized by the reaction of 2-methylaniline with aqueous hydrochloric acid. This reaction produces an intermediate product, 3-(aminomethyl)-2-methylaniline hydrochloride, which is then crystallized to obtain the desired product. The reaction is typically done in a two-necked round-bottomed flask equipped with a reflux condenser. The reaction is heated to a temperature of 70-80°C, and the reaction is complete in about an hour.
科学的研究の応用
3-AMDM is used in a number of scientific research applications. It is used in the synthesis of organic compounds, such as amino acids and peptides. It is also used in the synthesis of drugs, such as antibiotics and antifungals. It is also used in the synthesis of dyes, pigments, and other compounds for industrial applications. In addition, it is used in the synthesis of materials for research in the fields of nanotechnology and materials science.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-2-methylaniline dihydrochloride involves the reaction of 3-(chloromethyl)-2-methylaniline with ammonia followed by treatment with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-(chloromethyl)-2-methylaniline", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-(chloromethyl)-2-methylaniline is dissolved in anhydrous ethanol.", "Step 2: Ammonia gas is bubbled through the solution at room temperature for several hours.", "Step 3: The resulting mixture is heated under reflux for several hours to complete the reaction.", "Step 4: The reaction mixture is cooled and the product is isolated by filtration.", "Step 5: The product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by evaporation of the solvent." ] } | |
CAS番号 |
2703775-03-3 |
製品名 |
3-(aminomethyl)-2-methylaniline dihydrochloride |
分子式 |
C8H14Cl2N2 |
分子量 |
209.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



